Bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid is a complex organic compound with significant relevance in medicinal chemistry. It is classified under several categories, including aliphatic cyclic structures, aromatic heterocycles, and esters, reflecting its diverse chemical nature and potential applications in pharmaceuticals. The compound's IUPAC name is bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) sulfuric acid hydrate, with a CAS number of 5908-99-6 and a molecular weight of 694.84 g/mol .
The synthesis of bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid typically involves multi-step organic reactions starting from simpler precursors.
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity, often requiring careful monitoring and purification steps such as recrystallization or chromatography.
The molecular structure of bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid can be represented by its chemical formula .
The structure features a bicyclic framework with azabicyclo elements, which contributes to its biological activity.
The compound can participate in various chemical reactions typical for esters and amines.
Understanding these reactions is vital for applications in drug formulation and development, where stability and reactivity are critical parameters.
The mechanism of action for bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid primarily involves its interaction with biological targets.
The compound is believed to act on neurotransmitter systems, particularly those involving acetylcholine receptors, which may explain its potential therapeutic effects in conditions like gastrointestinal disorders or as a muscle relaxant.
Research indicates that compounds with similar structures exhibit significant binding affinities to muscarinic receptors, suggesting that this compound may similarly modulate cholinergic signaling pathways .
The compound exhibits stability under standard conditions but may degrade under extreme pH or temperature variations.
Detailed studies on solubility and stability profiles are essential for determining appropriate storage conditions and formulations for pharmaceutical use .
Bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid has several scientific uses:
This compound exemplifies the complexity and utility of bicyclic amines in medicinal chemistry, highlighting the importance of detailed structural and functional analyses in drug development processes.
The chemical journey of bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) sulfate—commonly recognized as atropine sulfate—originates in natural product chemistry. Initially isolated from Solanaceae plants like deadly nightshade (Atropa belladonna) and jimsonweed (Datura stramonium), its parent alkaloid hyoscyamine was first characterized in the 19th century [9]. The pivotal milestone came in 1833 when German pharmacist Mein isolated pure hyoscyamine, enabling subsequent structural elucidation of tropane alkaloids [9]. The racemic form (atropine) emerged as a significant derivative due to its stability advantages over the optically active hyoscyamine, which readily racemizes in alkaline conditions or during extraction [9].
The deliberate synthesis of the bis-sulfate salt represented a critical advancement for pharmaceutical applications. This salt formation addressed the inherent instability of the free base while enhancing aqueous solubility—a property essential for biological testing and therapeutic formulations [5]. Early 20th-century pharmacological studies cemented its role as a prototypical anticholinergic agent, providing the foundational framework for understanding muscarinic receptor interactions [6]. The compound’s transition from botanical curiosity to synthetic target accelerated in the 1950s with industrial-scale production, facilitating extensive structure-activity relationship (SAR) studies across medicinal chemistry laboratories worldwide [5] [9].
The molecular architecture of this compound integrates three pharmacologically critical domains: the tropane core, tropic acid ester, and sulfate counterion. The tropane system (8-methyl-8-azabicyclo[3.2.1]octane) provides a rigid, nitrogen-containing scaffold that enforces precise three-dimensional positioning of functional groups essential for receptor recognition [4] [9]. Esterification at the 3-position with tropic acid (3-hydroxy-2-phenylpropanoic acid) introduces chirality and hydrogen-bonding capability, while the phenyl group enables hydrophobic interactions with receptor subsites [9].
Table 1: Structural Characteristics of Key Compound Forms
Form | Molecular Formula | Molecular Weight | Stereochemical Features |
---|---|---|---|
Free base | C₁₇H₂₃NO₃ | 289.37 g/mol | Chiral tropic acid moiety |
Bis-sulfate salt | (C₁₇H₂₃NO₃)₂·H₂SO₄ | 676.80 g/mol | Racemic due to sulfate stabilization |
Bis-sulfate monohydrate | (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O | 694.82 g/mol | Hydrate stabilization of crystal lattice |
Bis-sulfate dihydrate | C₃₄H₅₂N₂O₁₂S | 712.85 g/mol | Enhanced crystalline stability [3] [4] |
The sulfate counterion profoundly modifies physicochemical behavior. As a dianionic species (SO₄²⁻), it engages in strong ion-dipole interactions with water molecules, explaining the salt’s enhanced aqueous solubility (3.6 g/L for free base vs >500 g/L for sulfate salt) [5] [9]. Crystallographic analyses reveal that the sulfate ion bridges protonated tropane nitrogens via ionic bonds while participating in extensive hydrogen-bond networks with water molecules in hydrates—features explaining the stability differences between anhydrous and hydrated salt forms [2] [4]. The stereochemical flexibility at the tropic acid α-carbon permits adaptation to both enantioselective binding pockets, making it a versatile molecular template for anticholinergic drug design [9].
This compound remains indispensable for probing cholinergic systems due to its high-affinity, non-selective muscarinic receptor antagonism (EC₅₀ = 7.8 nM for cAMP modulation) [9]. Contemporary studies exploit its pharmacokinetic profile to validate novel CNS drug delivery systems, capitalizing on its ability to cross the blood-brain barrier—a property attributed to the lipophilic tropane scaffold [6] [9]. Recent neuropharmacological research demonstrates its utility in establishing experimental models of parasympathetic inhibition, facilitating target discovery for overactive bladder and chronic obstructive pulmonary disease therapies [5] [6].
The structural template drives extensive SAR exploration:
Table 2: Key Research Applications and Derivative Classes
Research Domain | Derivative Class | Structural Variation | Primary Application |
---|---|---|---|
Ophthalmology | Sulfate salt hydrates | Crystal hydration engineering [4] | Myopia control formulations [6] |
Neuropharmacology | Quaternary ammonium salts | N-alkylation (e.g., methyl bromide) | Peripheral antispasmodics [5] |
Chemical Biology | Radiolabeled analogs (³H/¹⁴C) | Isotope incorporation at phenyl ring | Receptor binding assays [9] |
Drug Delivery | Polymer-conjugated prodrugs | PEG-tropic acid esters | Sustained-release systems [6] |
The compound’s degradation chemistry drives advanced analytical development. Two primary pathways dominate:
Modern formulation research focuses on crystal engineering of hydrate forms (mono- vs dihydrate) to optimize shelf life and dissolution characteristics [3] [4]. Patent literature reveals innovations in buffer systems (phosphate/citrate) and chelating agents (EDTA) that suppress metal-catalyzed degradation, extending solution stability from days to >24 months in ophthalmic preparations [6]. These advances exemplify how this historical compound continues to propel pharmaceutical technology innovation.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: